N-甲基氮杂环丁-3-胺

描述

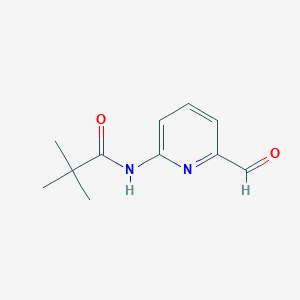

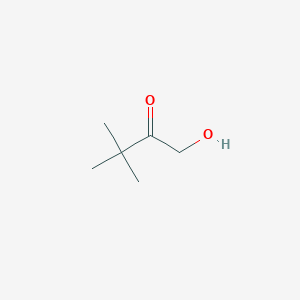

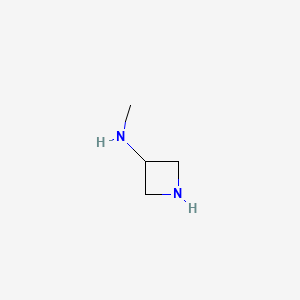

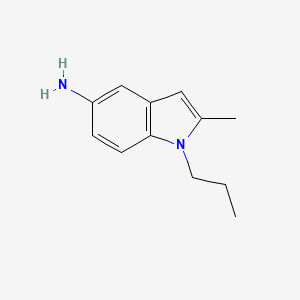

N-methylazetidin-3-amine is a derivative of azetidine, which is a four-membered nitrogen-containing ring. This compound is of interest in medicinal chemistry due to its potential as a non-proteinogenic amino acid component in peptides. The presence of the N-methyl group can confer specific biological properties, making it a valuable moiety for the development of new pharmaceuticals. For instance, an N-methylazetidine amide derivative has been identified as a specific inhibitor of β-hexosaminidases, which are enzymes involved in the degradation of glycosaminoglycans. This inhibition activity is significant as it represents a novel approach to modulating glycosidase activity, which could have therapeutic implications .

Synthesis Analysis

The synthesis of N-methyl amino acids, including N-methylazetidin-3-amine, can be achieved through intermediate 5-oxazolidinones. This method provides a unified approach to the synthesis of N-methyl derivatives from the 20 common L-amino acids. The process involves the protection of reactive side chains or dedicated syntheses for certain amino acids to allow for successful N-methylation. This strategy has led to improved methods for the preparation of N-methyl serine, threonine, and tyrosine, and has made all 20 common L-amino acids available for use in solid or solution-phase peptide synthesis .

Molecular Structure Analysis

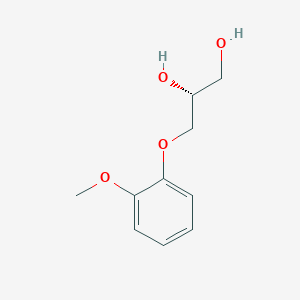

The molecular structure of N-methylazetidin-3-amine is characterized by the azetidine ring, which is a saturated four-membered ring containing one nitrogen atom. The N-methyl group attached to the nitrogen atom of the azetidine ring is a key structural feature that influences the chemical and biological properties of the molecule. The structure of related compounds, such as N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid, has been established by X-ray crystallographic analysis, which provides insights into the three-dimensional arrangement of atoms in the molecule and can help predict the behavior of N-methylazetidin-3-amine .

Chemical Reactions Analysis

N-methylazetidin-3-amine can participate in various chemical reactions due to its amine functionality and the presence of the azetidine ring. The reactivity of the amine group allows it to form amides, which have been shown to inhibit glycosidases. The synthesis of these amides from sugar amino acids related to iminosugars demonstrates the potential of N-methylazetidin-3-amine derivatives to act as potent inhibitors of specific enzymes. The ability to inhibit β-hexosaminidases at the micromolar level with an N-methylazetidine amide derivative highlights the significance of these chemical reactions in the development of new therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylazetidin-3-amine are influenced by its molecular structure. The stability of related compounds, such as 3-hydroxyazetidine amides, has been established at acidic and neutral pH, suggesting that N-methylazetidin-3-amine could also exhibit stability under these conditions. This stability is important for the compound's potential use in medicinal chemistry, as it ensures that the compound can maintain its integrity in various biological environments. The non-proteinogenic nature of these amino acid components also provides medicinal chemists with new peptide isosteres, expanding the toolkit for drug design and synthesis .

科学研究应用

合成和反应机理

氮丙啶到氮杂环丁重排: Stankovic 等人 (2011) 的一项研究展示了通过不寻常的氮丙啶到氮杂环丁重排合成 3-甲氧基-3-甲基氮杂环丁,提供了对有机化学中反应机理和合成效用的见解 (Stankovic 等人,2011)。

氮杂环酮的氨解: Baťová 等人 (2015) 的研究探索了氮杂环酮衍生物的氨解,揭示了亲核攻击在反应机理中的重要性 (Baťová、Imramovský 和 Hanusek,2015)。

电化学 C-N 键形成: Feroci 等人 (2005) 开发了一种有效的电化学方法,利用炔胺和 CO2 合成 5-亚甲基-1,3-恶唑烷-2-酮,突出了绿色化学方法 (Feroci 等人,2005)。

药物化学和生物应用

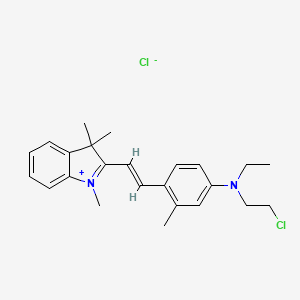

选择性雌激素受体降解剂: Scott 等人 (2020) 报告了优化三环吲唑作为选择性雌激素受体降解剂以治疗 ER+ 乳腺癌,利用 N-甲基氮杂环丁-3-胺衍生物 (Scott 等人,2020)。

抗抑郁和促智剂: Thomas 等人 (2016) 合成了异烟酰肼的席夫碱和 2-氮杂环酮,显示出作为抗抑郁和促智剂的潜力 (Thomas、Nanda、Kothapalli 和 Hamane,2016)。

抗肿瘤活性: 褚德清 (2011) 合成了 N-甲基氮杂环丁-3-胺的衍生物,显示出显着的抗肿瘤活性,表明其在癌症治疗中的潜力 (褚德清,2011)。

其他应用

还原胺化: Senthamarai 等人 (2018) 展示了一种使用基于 Co3O4 的催化剂的有效还原胺化工艺,用于合成 N-甲基化和 N-烷基化胺,这与工业化学有关 (Senthamarai 等人,2018)。

亚胺糖的合成: Lawande 等人 (2015) 从 D-葡萄糖合成了氮杂环丁亚胺糖,显示出显着的糖苷酶抑制活性,这在药物开发中很重要 (Lawande 等人,2015)。

二氧化碳固定: 徐等人 (2011) 开发了一种无催化剂的方法,将二氧化碳固定到 2-恶唑烷酮中,这是环境化学中的一个重要步骤 (徐晶、赵和贾,2011)。

属性

IUPAC Name |

N-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-5-4-2-6-3-4/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPTWMKTGPWPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435457 | |

| Record name | N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylazetidin-3-amine | |

CAS RN |

247069-31-4 | |

| Record name | N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)

![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)